

Application Notes and Protocols: GalNac-L96 for ASO Delivery to the Liver

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GalNac-L96

Cat. No.: B15552298

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Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the treatment of various diseases by targeting specific mRNA molecules. However, the efficient and targeted delivery of ASOs to the desired tissues remains a significant challenge. For liver-specific delivery, the conjugation of ASOs with N-acetylgalactosamine (GalNac) ligands has emerged as a highly effective strategy. GalNac is a carbohydrate that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates rapid and efficient receptor-mediated endocytosis of the GalNac-ASO conjugate, leading to its accumulation in the liver.

L96 is a triantennary GalNac ligand that has been optimized for high-affinity binding to ASGPR, making it a key component in the development of liver-targeted ASO therapeutics.[1] The triantennary structure of ligands like L96 is considered optimal for achieving high-affinity binding to the ASGPR.[2] This targeted delivery approach significantly enhances the potency of ASOs in the liver, allowing for lower doses and potentially reducing systemic side effects. Conjugation of ASOs with GalNac has been shown to improve potency by 10-fold or more in animal models.[2]

These application notes provide a comprehensive overview of the use of **GalNac-L96** for ASO delivery to the liver, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Data Presentation

The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced potency and liver targeting of GalNac-conjugated ASOs compared to their unconjugated counterparts.

Table 1: In Vivo Potency of GalNac-Conjugated ASOs

Target Gene	ASO Conjugate	Unconjugated ASO ED ₅₀ (mg/kg)	GalNac-Conjugated ASO ED ₅₀ (mg/kg)	Potency Improvement (fold)	Reference
MyD88	MyD88 ASO	~15	~2.5	~6	[3] [4]
Apolipoprotein (a)	Apo(a) ASO	6.38 (per week)	0.32 (per week)	~20	[5]
Scavenger Receptor B1 (SRB1)	SRB1 ASO	-	-	~7	[2]

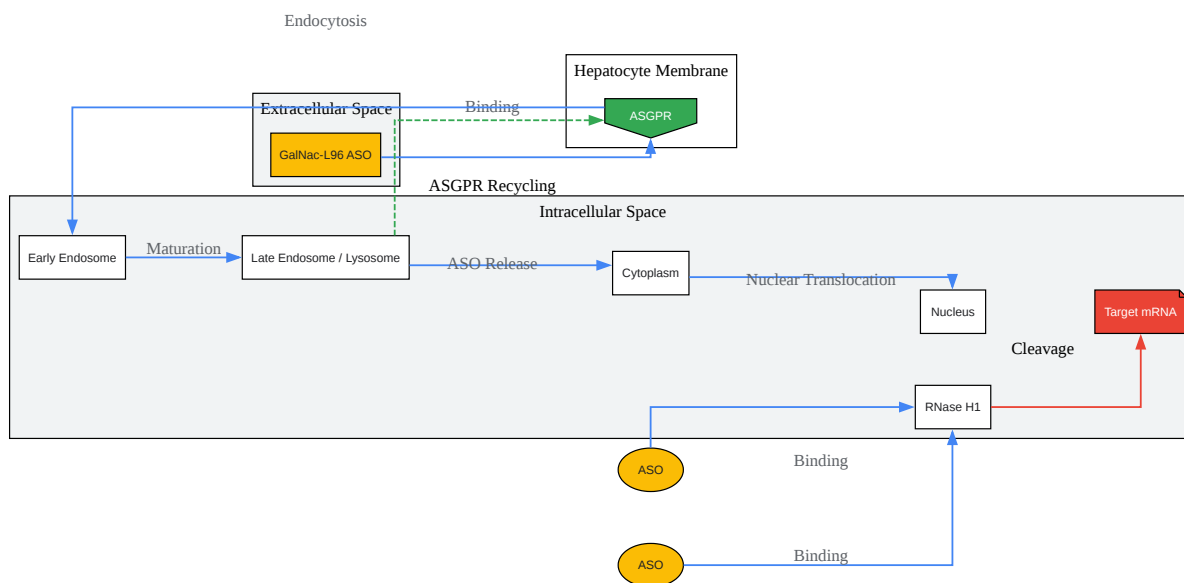
Table 2: ASO Concentration in Liver Tissue

ASO Target	Dosing	Unconjugated ASO Liver Concentration	GalNac-Conjugated ASO Liver Concentration	Fold Increase in Hepatocyte Delivery	Reference
MyD88	7.5 mg/kg (GalNac-ASO) vs 15 mg/kg (unconjugated ASO)	Lower	~2-fold higher in total liver	-	[3]
Scavenger Receptor B1 (SRB1)	Equivalent doses	Predominantly in non-parenchymal cells (>70%)	Predominantly in hepatocytes (>80%)	~6-7	[2]

Signaling Pathway and Experimental Workflows

ASGPR-Mediated Endocytosis of GalNac-ASO

The diagram below illustrates the mechanism by which **GalNac-L96** conjugated ASOs are taken up by hepatocytes.

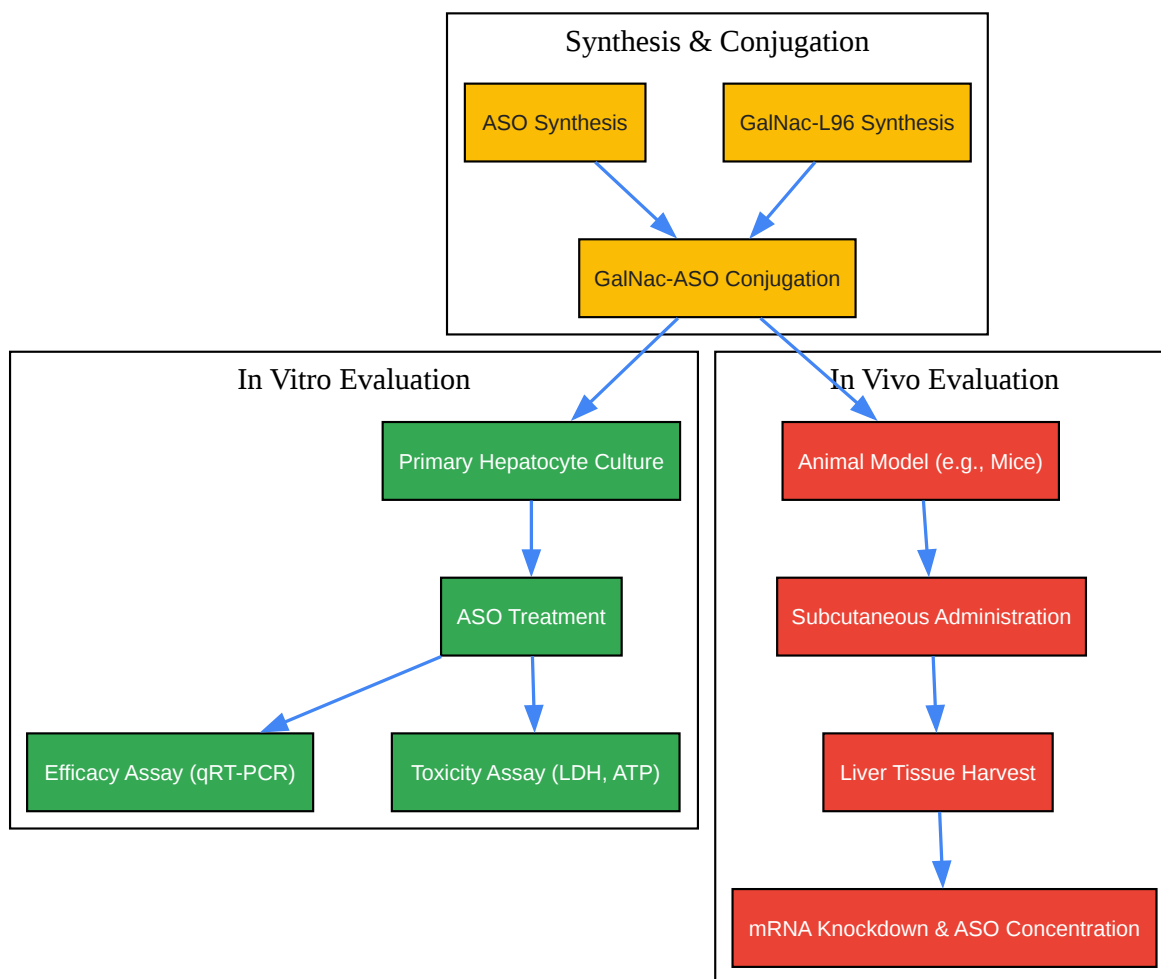


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Caption: ASGPR-mediated uptake of **GalNac-L96** ASO in hepatocytes.

Experimental Workflow for GalNac-ASO Evaluation

This workflow outlines the key steps in the development and testing of **GalNac-L96** conjugated ASOs.



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- To cite this document: BenchChem. [Application Notes and Protocols: GalNAc-L96 for ASO Delivery to the Liver]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552298#galnac-l96-for-aso-delivery-to-the-liver]

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